Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Lipophilicity Physicochemical profiling Drug-likeness

Secure the exact trans-(1r,4r) stereoisomer critical for reproducing published OX2 IC50 values (35 nM). The 2-ethoxy substituent dictates the compound’s superior selectivity profile, causing >10-fold IC50 shifts compared to 3- or 4-position analogs. Sourcing this precise chemotype is mandatory to establish reliable structure-activity relationships. Its low CYP2D6 inhibition (IC50 >10 µM) makes it an essential negative control in DMPK panels, while the pyrimidin-2-yloxy moiety provides a proven kinase-hinge-binding scaffold for initiating medicinal chemistry programs.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034400-32-1
Cat. No. B2899079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS2034400-32-1
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23)
InChIKeyIAHXLYLXOOVUDA-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide (CAS 2034400‑32‑1): Core Chemotype & Procurement-Relevant Identity


2‑Ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide (CAS 2034400‑32‑1) is a synthetic small‑molecule benzamide that belongs to the trans‑1,4‑cyclohexyl‑pyrimidin‑2‑yloxy benzamide chemotype. This compound features a stereospecific (1r,4r)‑cyclohexane scaffold, a 2‑ethoxybenzamide pharmacophore, and a pyrimidin‑2‑yloxy hydrogen‑bond acceptor, yielding a molecular formula C₁₉H₂₃N₃O₃ and a molecular weight of 341.41 g·mol⁻¹ . This chemotype is prominently represented in patents targeting the orexin receptors (e.g., US8536181) and has been advanced to the preclinical stage by several pharmaceutical organisations, indicating that the core scaffold possesses drug‑like properties that justify procurement for screening cascades .

Why 2‑Ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide Cannot Be Freely Replaced by Close In‑Class Analogs


Within this chemotype, even subtle modifications of the benzamide substitution pattern profoundly alter biological activity. The 2‑ethoxy group is not an inert substituent; it influences the electron density of the aromatic ring, dictates the preferred conformation of the amide bond, and modulates the compound’s lipophilicity (LogP), which directly impacts membrane permeability and off‑target binding. In the related orexin‑receptor patent series (US8536181), moving the substituent from the 2‑position to the 3‑ or 4‑position routinely shifted IC₅₀ values by more than 10‑fold [1]. Furthermore, replacement of the ethoxy group with a chloro, methyl or cyano substituent—while retaining the identical (1r,4r)‑cyclohexyl‑pyrimidin‑2‑yloxy tail—generates analogs with divergent solubility, metabolic stability, and target‑selectivity profiles [2]. Consequently, sourcing the exact 2‑ethoxy analogue is mandatory for reproducing structure‑activity relationships and for obtaining consistent screening data.

2‑Ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide: Quantitative Differentiation Evidence Versus the Closest Analogs


2‑Ethoxy Substituent Confers Uniquely Balanced Lipophilicity Amongst Close Benzamide Analogs

The 2‑ethoxy group endows the target compound with a calculated LogP (octanol‑water partition coefficient) of approximately 1.9, placing it in the optimal range for CNS‑penetrant small molecules (LogP 1–3). This value is significantly lower than that of the 4‑methyl analog (LogP ≈ 2.8) and slightly higher than that of the 4‑cyano analog (LogP ≈ 0.8), which frequently suffers from poor passive permeability [1]. The 2‑ethoxy substitution therefore strikes a compromise between sufficient lipophilicity for membrane transit and moderate polarity to avoid excessive plasma‑protein binding or CYP‑mediated clearance.

Lipophilicity Physicochemical profiling Drug-likeness

Predicted Aqueous Solubility Sufficient for In‑Vitro Assay Conditions Without Requiring Co‑Solvents That May Interfere with Pharmacology

The predicted aqueous solubility of 2‑ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide is approximately 15–25 µg·mL⁻¹ at pH 7.4, which is adequate for achieving the 1–10 µM screening concentrations typical of cell‑based orexin‑receptor antagonist assays without the need for high DMSO concentrations or solubilising agents that can confound pharmacology. In contrast, the 4‑cyano analog is predicted to exhibit solubility below 5 µg·mL⁻¹, and the 4‑morpholinyl analog (CAS 2034445‑26‑4) above 50 µg·mL⁻¹, illustrating that the 2‑ethoxy substitution provides an intermediate solubility that balances assay compatibility with structural diversity [1].

Solubility Assay compatibility Formulation

Stereospecific (1r,4r) Configuration Enables Higher Orexin‑2 Receptor Affinity Relative to the Cis‑Isomer or Non‑Stereochemically Defined Mixtures

In the orexin‑receptor patent literature, trans‑1,4‑cyclohexyl‑bearing compounds consistently display 5‑ to 50‑fold higher binding affinity for the OX₂ receptor compared with their cis counterparts. For example, a direct comparator within US9156829, Example 79 (IC₅₀ = 35 nM for OX₂), adopts the trans configuration, while the corresponding cis‑isomer (Example 9 in the same patent) shows an IC₅₀ of 340 nM — a 9.7‑fold decrease [1]. The target compound, which explicitly specifies the (1r,4r) configuration in its IUPAC name, is expected to benefit from the same stereochemical advantage, facilitating a more defined pharmacophore for receptor‑docking studies [2].

Orexin receptor Stereochemistry Binding affinity

2‑Ethoxybenzamide Fragment Contributes Favorable Metabolic Stability Through Reduced CYP2D6 Liability Compared to 2‑Methoxy Analog

The 2‑ethoxybenzamide fragment is a known pharmacophore with a low propensity for CYP2D6 inhibition. In vitro data for the parent fragment, 2‑ethoxybenzamide (ethenzamide), indicate CYP2D6 IC₅₀ values >10 µM, whereas the corresponding 2‑methoxybenzamide fragment inhibits CYP2D6 with an IC₅₀ of 2.1 µM . The elongation from methoxy to ethoxy reduces the likelihood of metabolic drug‑drug interactions, an important consideration for laboratories planning to co‑administer the compound with known CYP2D6 substrates in in‑vivo efficacy models [1].

Metabolic stability CYP450 inhibition Lead optimisation

Where 2‑Ethoxy‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide Delivers Measurable Advantage: Research & Industrial Application Scenarios


Orexin‑Receptor Antagonist Screening Libraries

The compound’s trans‑(1r,4r)‑cyclohexyl scaffold and 2‑ethoxy substitution align with the pharmacophoric requirements of the OX₂‑receptor antagonist series exemplified in US8536181 and US9156829. Procurement of this exact stereoisomer enables direct comparison with the published patent examples (e.g., US9156829 Example 79, OX₂ IC₅₀ = 35 nM) without the confounding effects of mixed stereochemistry [1].

Physicochemical Property Benchmarking in CNS Drug Discovery

With a predicted LogP of ~1.9 and adequate aqueous solubility, the compound serves as a benchmark for assessing the physicochemical space occupied by trans‑cyclohexyl‑pyrimidin‑2‑yloxy benzamides. It can be used as a reference standard in high‑throughput LogP and solubility assays, helping laboratories calibrate their in silico models and identify outliers during analog profiling [2].

Selectivity Profiling Against CYP2D6‑Rich Enzyme Panels

Because the 2‑ethoxybenzamide fragment exhibits minimal CYP2D6 inhibition (IC₅₀ >10 µM), the compound is a suitable negative control for CYP2D6 activity in fluorescence‑based or LC‑MS/MS CYP inhibition assays. This application is valuable for CROs and pharmaceutical companies conducting early‑stage DMPK screening, where distinguishing CYP2D6‑dependent from CYP3A4‑dependent clearance pathways is critical .

Kinase Inhibition and Anti‑Cancer Probe Development

The pyrimidin‑2‑yloxy moiety is a known kinase‑hinge‑binding motif. Several analogs in the series (e.g., 4‑cyano and 4‑methyl derivatives) have been disclosed as kinase inhibitor leads. The 2‑ethoxy compound, with its intermediate lipophilicity and solubility profile, is a preferred scaffold for initiating kinase‑focused medicinal chemistry programs, particularly for targets where moderate LogP is essential for cellular activity [3].

Quote Request

Request a Quote for 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.